Thimerosal

Beschreibung

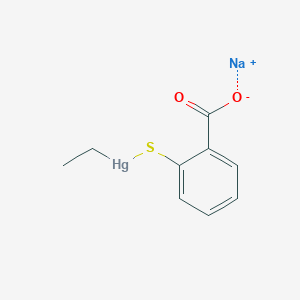

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKIYNMVFMVABJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9HgO2S.Na, C9H9HgNaO2S | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025540 | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored, crystalline powder | |

CAS No. |

54-64-8 | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomersal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIMEROSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2225PI3MOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

450 to 451 °F (decomposes) (NTP, 1992) | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Pharmacological and Toxicological Research on Thimerosal

Comparative Toxicokinetics and Toxicodynamics of Ethylmercury and Methylmercury (B97897)

The primary metabolite of Thimerosal, ethylmercury, exhibits distinct toxicokinetic and toxicodynamic profiles when compared to methylmercury, a known neurotoxin found in the environment. immunizationinfo.orgdrugbank.com While both are organic mercury compounds, their absorption, distribution, metabolism, and elimination from the body differ significantly, which in turn influences their toxic potential. drugbank.com In vitro studies often show equivalent toxic effects between ethylmercury and methylmercury on various cell types, including neural, cardiovascular, and immune cells. drugbank.comresearchgate.net However, in vivo studies reveal that differences in their processing within the body lead to distinct toxicity profiles. researchgate.net

Ethylmercury and methylmercury are both readily absorbed and distributed to all body tissues, with the ability to cross the blood-brain and placental barriers. wikipedia.orgwikipedia.org However, their pathways and subsequent elimination rates diverge significantly. Following ingestion, approximately 95% of methylmercury from sources like fish is absorbed through the gastrointestinal tract. nih.gov Once in the bloodstream, over 90% of methylmercury binds to hemoglobin within red blood cells. nih.gov

In contrast, ethylmercury, derived from this compound, is cleared from the blood much more rapidly than methylmercury. wikipedia.org Studies in infant monkeys demonstrated that while the initial absorption and distribution of total mercury were similar after this compound injection and oral methylmercury administration, the elimination of ethylmercury was significantly faster. immunizationinfo.org This rapid clearance prevents the accumulation of mercury in the blood with subsequent doses, a pattern observed with the more slowly eliminated methylmercury. immunizationinfo.org The gastrointestinal tract appears to be involved in the elimination of ethylmercury, as evidenced by increased mercury levels in the stool following vaccination with this compound-containing products. nih.gov The primary routes for methylmercury excretion are via bile and feces, with about 90% of a dose eventually eliminated in feces as inorganic mercury. nih.gov

Both the brain and the kidneys are target organs for mercury accumulation and toxicity. researchgate.net However, comparative studies have shown significant differences in how ethylmercury and methylmercury accumulate in these organs. Animal studies in mice and monkeys have consistently reported significantly less mercury deposition in the brain following exposure to ethylmercury or this compound compared to methylmercury. epa.gov

In neonatal mice, one study found that rats treated with ethylmercuric chloride had lower concentrations of mercury in the kidneys and brain than those treated with methylmercuric chloride. nih.gov However, the concentration of inorganic mercury was higher in all tissues, including the brain, after ethylmercury administration. nih.govdrcrista.com This suggests that ethylmercury is more readily converted to inorganic mercury than methylmercury. drcrista.com Once ethylmercury-containing compounds enter the brain, they are largely converted to highly toxic inorganic mercury compounds that bind persistently to brain tissues. drcrista.com The kidney is a primary site for the accumulation of inorganic mercury. immunizationinfo.orgresearchgate.net

Comparative Mercury Distribution in Neonatal Mice (24 hours post-injection)

| Compound Administered | % of Injected Mercury in Brain | % of Injected Mercury in Kidney |

|---|---|---|

| Methylmercury (MeHg) | 0.6% | 1.1% |

| Ethylmercury (EtHg) | 0.39% | 3.5% |

| This compound | 0.22% | 1.7% |

Data from a study on neonatal mice showing the percentage of the total injected mercury dose found in the brain and kidneys 24 hours after administration. nih.gov

The half-life of a substance, or the time it takes for half of it to be eliminated from the body, is a critical factor in assessing its potential for toxicity. Research has established that ethylmercury has a significantly shorter half-life in the blood compared to methylmercury. nih.gov

In human infants, the blood half-life of ethylmercury from this compound-containing vaccines has been estimated to be between 2.0 and 3.7 days. aap.org One study involving 216 infants calculated the blood half-life to be 3.7 days, with levels returning to pre-vaccination status by day 30. nih.gov Another study estimated a half-life of approximately 7 days. nih.govaap.org These figures contrast sharply with the half-life of methylmercury in adults, which is estimated to be around 1.5 months (approximately 45 days). childrenshealthdefense.org In monkeys, the half-life of ethylmercury in the brain is reported to be 14 to 24 days, while in the blood it is 7 days. wikipedia.orgwikipedia.org The much shorter blood half-life of ethylmercury means that exposure is comparatively brief, reducing the likelihood of accumulation. nih.govchildrenshealthdefense.org

Comparative Half-Life of Mercury Compounds

| Compound | Matrix | Species | Estimated Half-Life |

|---|---|---|---|

| Ethylmercury | Blood | Human Infants | 3.7 - 7 days nih.govnih.gov |

| Ethylmercury | Blood | Monkeys | 7 days wikipedia.org |

| Ethylmercury | Brain | Monkeys | 14 - 24 days wikipedia.orgwikipedia.org |

| Methylmercury | Blood | Human Adults | ~45 days childrenshealthdefense.org |

A comparison of the estimated biological half-life for ethylmercury and methylmercury in different species and tissues.

Cellular and Molecular Mechanisms of this compound Toxicity

The toxicity of this compound at the cellular level is linked to several molecular mechanisms, primarily involving the induction of oxidative stress and interference with critical cellular components like antioxidant defense systems.

A key mechanism of this compound's toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Studies have shown that this compound exposure can lead to mitochondrial damage and reduced oxidative-reduction activity in human neuronal and fetal cells. tandfonline.com In human astrocytes, ethylmercury from this compound not only inhibits mitochondrial respiration but also increases the formation of superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. researchgate.net This increase in ROS can damage cellular components, including mitochondrial DNA. researchgate.netumed.edu.al Research in epithelial cells has demonstrated that this compound-induced cytotoxicity is mediated by oxidative stress, a process that can be suppressed by treatment with radical scavengers like N-acetyl-l-cysteine. nih.gov

This compound's toxic effects are strongly associated with its high affinity for thiol (or sulfhydryl, -SH) groups, which are crucial components of many biological molecules, including the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov this compound acts as a thiol-inhibiting reagent. mdpi.com

Upon entering the body, this compound rapidly reacts with and binds to thiol-containing molecules like glutathione and cysteine. nih.govresearchgate.net This interaction leads to the depletion of intracellular glutathione pools. nih.govnih.gov The depletion of GSH compromises the cell's primary defense against mercury-induced neurotoxicity and oxidative stress. nih.gov Studies on cultured neuroblastoma and glioblastoma cells have shown that this compound-induced cytotoxicity is directly associated with the depletion of intracellular GSH. nih.gov Cells with lower basal levels of GSH are more sensitive to this compound's toxic effects. nih.gov Pre-treatment of cells with GSH precursors, such as N-acetylcysteine (NAC), can increase intracellular GSH levels and protect against this compound-induced cytotoxicity. nih.gov The degree of cellular damage from this compound is directly related to the availability of thiols within the cell. mdpi.com

Oxidative Stress Induction and Antioxidant Defense Systems

Reactive Oxygen and Nitrogen Species Generation

This compound has been shown to enhance intracellular reactive oxygen species (ROS) and reduce intracellular glutathione (GSH). nih.gov The generation of ROS and reactive nitrogen species (RNS) can occur through various cellular processes. nih.govnih.gov The primary sources of intracellular ROS are the mitochondrial electron transport system, NADH oxidase, and cytochrome P450. nih.gov Superoxide (O2•−) is a primary reactive species that can react with nitric oxide (NO•) to form peroxynitrite (ONOO⁻) or be converted to hydrogen peroxide (H2O2) by superoxide dismutase (SOD). researchgate.net H2O2 can then be neutralized by catalase or glutathione peroxidase. researchgate.net However, in the presence of transition metals, H2O2 can form highly toxic hydroxyl radicals (OH•). researchgate.net ROS can also act as second messengers, activating signaling pathways like nuclear factor kappa-B (NF-κB), which is involved in inflammatory responses. researchgate.net

Studies have demonstrated that this compound induces oxidative stress, and this effect is linked to its mercury component. nih.govresearchgate.net Antioxidants have been shown to attenuate this compound-induced apoptosis, highlighting the role of oxidative stress in its mechanism of action. researchgate.netmarshall.edu For instance, the antioxidant Mn (III) meso-tetrakis (4-benzoic acid) porphyrin (Mn-TBAP) was found to reduce this compound-induced apoptosis in U937 cells. researchgate.net Similarly, the antioxidant Trolox and the glutathione precursor N-acetylcysteine (NAC) protected SK-N-SH neuroblastoma cells from apoptosis. marshall.edu The depletion of intracellular GSH has been shown to greatly increase the cell growth inhibitory effects of this compound, indicating the crucial role of glutathione in protecting cells from this compound. nih.gov

Mitochondrial Dysfunction and Apoptosis Pathways

This compound has been observed to induce apoptosis in various cell types, including neuronal cells, T-cells, and fibroblasts, primarily through a mitochondrial-mediated pathway. nih.govnih.govresearchgate.net This process involves a series of biochemical events within the cell that lead to programmed cell death.

Mitochondrial-Mediated Apoptosis Mechanisms

The mitochondrial pathway of apoptosis is a significant mechanism in this compound-induced cell death. researchgate.net this compound exposure leads to the depolarization of the mitochondrial membrane, a key event in initiating apoptosis. nih.govmedscienceresearch.com This depolarization is associated with the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govmedscienceresearch.com

One of the critical factors released is cytochrome c. nih.govnih.govhealing-arts.org Studies have shown that following this compound treatment, cytochrome c translocates from the mitochondria to the cytosol in a time-dependent manner. nih.govhealing-arts.org For instance, in neuronal cells treated with 5 µM this compound, cytochrome c was released in 30% of cells at 1 hour and 85% of cells at 3 hours. healing-arts.org Another important factor released is the Apoptosis-Inducing Factor (AIF), which also moves from the mitochondria to the cytosol upon this compound exposure. nih.govhealing-arts.org Research on neuronal cells showed that with 5 µM this compound, AIF was released in 40% of cells at 30 minutes and 90% of cells at 1 hour. healing-arts.org

Furthermore, this compound can influence the expression and translocation of Bcl-2 family proteins. While it may not affect the cellular expression of Bax at the protein level, it can induce the translocation of Bax from the cytosol to the mitochondria, another step that promotes apoptosis. medscienceresearch.com

Caspase Activation and DNA Fragmentation

Following the release of mitochondrial factors, a cascade of caspases, which are proteases that execute apoptosis, is activated. researchgate.net this compound exposure has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govnih.gov The activation of caspase-9 typically occurs after the release of cytochrome c from the mitochondria. nih.gov Studies on human neuroblastoma cells (SK-N-SH) demonstrated caspase-9 cleavage within 8 hours of this compound treatment. nih.govchildrenshealthdefense.org

The activation of caspase-3 is a central event in the apoptotic process induced by this compound. nih.govnih.gov This activation has been observed in various cell types, including human neurons, fibroblasts, and T-cells. nih.govnih.govnih.gov In SK-N-SH cells, maximal caspase-3 activation was observed at 24 hours, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) into an 85 kDa fragment. nih.govchildrenshealthdefense.org

The activation of these caspases ultimately leads to the hallmark features of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov this compound has been shown to induce DNA breaks in a dose-dependent manner. researchgate.netnih.govnih.gov Morphological signs of apoptosis, such as chromatin condensation and the appearance of doughnut-shaped nuclei, have been observed in cells treated with micromolar concentrations of this compound. nih.gov

Effects on Cellular Metabolism and Enzyme Activity

This compound has been shown to interfere with various cellular metabolic processes and inhibit the activity of several enzymes, which is largely attributed to the reactivity of its ethylmercury component with sulfhydryl groups. drugbank.commdpi.com

Methionine Synthase Inhibition

This compound is a potent inhibitor of methionine synthase (MS), a crucial enzyme in the folate and cobalamin-dependent metabolic pathways. nih.govnih.gov MS catalyzes the remethylation of homocysteine to methionine, a reaction essential for maintaining methylation reactions, including DNA methylation. nih.gov

Research has demonstrated that this compound inhibits MS activity in a concentration-dependent manner. nih.gov In SH-SY5Y human neuroblastoma cells, this compound was found to inhibit both insulin-like growth factor-1 (IGF-1) and dopamine-stimulated methylation with a very low IC50 of 1 nM, effectively eliminating MS activity. nih.govchildrenshealthdefense.org This inhibition is associated with a decrease in cellular levels of glutathionylcobalamin (B146606) (GSCbl) and methylcobalamin (B1676134) (MeCbl), which are important for MS function. nih.gov The inhibitory effect of this compound on MS is also linked to a reduction in cellular glutathione (GSH) levels, as GSH is required for the activity of the OHCbl-based form of the enzyme. nih.gov

Interference with Protein Synthesis

The ethylmercury component of this compound is known to interfere with protein synthesis. nih.gov Mercury compounds, in general, are thought to induce cytotoxicity by inhibiting protein synthesis and various enzyme-mediated reactions. nih.gov This interference can lead to structural changes in cells and disrupt cellular metabolism. nih.gov

This compound reacts rapidly with sulfhydryl (-SH) groups present in proteins and other molecules like cysteine and glutathione. nih.govmdpi.com This interaction can lead to the formation of ethylmercury adducts with proteins, altering their structure and function. semanticscholar.org For example, this compound has been shown to interact with human serum albumin and β-lactoglobulin A. semanticscholar.org This reactivity with sulfhydryl groups is a likely mechanism for its inhibition of various enzymes and its interference with protein synthesis. drugbank.com Furthermore, this compound has been identified as an interfering substance in the Lowry protein assay, a common method for protein estimation, because it can reduce the Folin-Ciocalteu's phenol (B47542) reagent. nih.gov

Interactive Data Table: Effects of this compound on Cellular Processes

| Cellular Process | Observed Effect of this compound | Key Molecules Involved | Cell Types Studied |

|---|---|---|---|

| Reactive Species Generation | Increased intracellular ROS, Decreased intracellular GSH | Reactive Oxygen Species (ROS), Glutathione (GSH) | Jurkat T cells, U937 cells, SK-N-SH neuroblastoma cells |

| Mitochondrial Function | Depolarization of mitochondrial membrane | Cytochrome c, Apoptosis-Inducing Factor (AIF), Bax | Neuronal cells, T-cells, Neuroblastoma cells |

| Apoptosis | Activation of caspase cascade, DNA fragmentation | Caspase-9, Caspase-3, Poly(ADP-ribose) polymerase (PARP) | Human neurons, Fibroblasts, T-cells, Neuroblastoma cells |

| Enzyme Activity | Inhibition of Methionine Synthase | Methionine Synthase (MS), Glutathione (GSH) | SH-SY5Y neuroblastoma cells |

| Protein Synthesis | Interference with protein synthesis | Sulfhydryl (-SH) groups in proteins | General cellular effect |

Table of Compounds

| Compound Name |

|---|

| 3'-phosphoadenosine-5'-phosphosulfate |

| 4',6-diamidino-2-phenylindole dihydrochloride |

| Aluminum |

| Apoptosis-Inducing Factor |

| Arsenic |

| Bax |

| Buthionine sulfoximine |

| Caspase-3 |

| Caspase-9 |

| Catalase |

| Cysteine |

| Cytochrome c |

| Cytochrome P450 |

| Dopamine (B1211576) |

| Ethanol |

| Ethylmercury |

| Glutathione |

| Glutathione peroxidase |

| Glutathionylcobalamin |

| Homocysteine |

| Hydrogen peroxide |

| Hydroxyl radical |

| Insulin-like growth factor-1 |

| Lead |

| Mercury |

| Methionine |

| Methionine synthase |

| Methylcobalamin |

| Mn (III) meso-tetrakis (4-benzoic acid) porphyrin |

| N-acetylcysteine |

| NADH oxidase |

| Nitric oxide |

| Peroxynitrite |

| Poly(ADP-ribose) polymerase |

| S-adenosylmethionine |

| Superoxide |

| Superoxide dismutase |

| This compound |

| Trolox |

Intracellular Calcium Homeostasis Perturbations

This compound has been shown to disrupt intracellular calcium (Ca2+) homeostasis, a critical element in various cellular signaling pathways. Research indicates that this compound can induce oscillations in intracellular calcium concentration. nih.gov In unfertilized hamster eggs, incubation with this compound not only caused [Ca2+]i oscillations but also significantly sensitized calcium-induced calcium release (CICR). nih.gov This sensitization was demonstrated by a tenfold decrease in the amount of calcium injection current needed to trigger a substantial increase in intracellular calcium. nih.gov The effects of this compound on CICR were preventable by dithiothreitol. nih.gov

Furthermore, studies on dendritic cells have revealed that this compound can dramatically alter the function of key calcium channels. sciencedaily.com Specifically, it has been found to interfere with the normal signaling system between the RyR1 and IP3R1 calcium channels. sciencedaily.com This disruption of calcium channel communication can, in turn, alter the growth, maturation, and activation of these immune cells. sciencedaily.com The activation of the InsP3 calcium channel on the endoplasmic reticular membrane by this compound leads to the release of intracellular calcium, which then triggers an influx of extracellular calcium. drugbank.com

Interaction with Cytoskeletal Structures

This compound has been observed to induce changes in the cytoskeleton of cells. In studies using HeLa S cells, treatment with this compound led to the generation of reactive oxygen species (ROS). nih.gov These ROS were found to stimulate the tyrosine phosphorylation of focal adhesion kinase (FAK) and induce cytoskeletal alterations. nih.gov The cytoskeletal changes and FAK tyrosine phosphorylation induced by this compound appear to be mediated by ROS generation rather than by the mobilization of intracellular calcium. nih.gov This is supported by the finding that an ROS scavenger, N-acetyl-L-cysteine (NAC), could suppress these effects. nih.gov

Effects on Specific Cell Lines and Tissues

Neuronal Cells (e.g., Human Neuroblastoma SK-N-SH, Cortical Neurons)

Research on the human neuroblastoma cell line SK-N-SH has demonstrated that this compound can induce apoptosis. nih.gov Exposure to this compound resulted in morphological changes, including membrane alterations and cell shrinkage, in a time- and concentration-dependent manner. nih.gov The apoptotic pathway associated with this compound-mediated cell death in these cells involves the mitochondrial cascade, with evidence of cytochrome c leakage from the mitochondria, followed by caspase 9 and caspase 3 activation. nih.gov

In another human neuroblastoma cell line, SH-SY5Y, this compound was found to alter nerve growth factor (NGF) signal transduction. nih.gov Concurrent exposure to this compound and NGF led to a concentration-dependent decrease in the phosphorylation of TrkA and MAPK. nih.gov Furthermore, studies on cultured human cerebral cortical neurons showed that micromolar concentrations of this compound rapidly induced membrane and DNA damage, leading to caspase-3-dependent apoptosis. researchgate.net Cortical neurons exhibited higher sensitivity to this compound compared to fibroblasts. researchgate.net Research on human progenitor neurons has indicated that exposure to this compound can lead to significant neurite dysregulation, with male-derived neurons showing greater susceptibility. lidsen.com

Astrocytes and Glioblastoma Cells

In normal human astrocytes, this compound has been identified as a mitochondrial toxin. nih.gov It inhibits mitochondrial respiration, leading to a decrease in the steady-state membrane potential and a concurrent increase in the formation of superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov This oxidative stress results in increased levels of cellular aldehyde/ketones. nih.gov

Studies on human glioblastoma (U87) cells have shown that this compound can decrease cellular viability and migration. ulisboa.pt It was found to reduce the activity of thioredoxin reductase and thioredoxin, leading to increased reactive oxygen species generation. ulisboa.pt Moreover, this compound reduced the expression of hypoxia-inducible factor-1alpha (HIF-1α). ulisboa.pt When combined with temozolomide, this compound further reduced HIF-1α, vascular endothelial growth factor (VEGF), and phosphorylated STAT3. ulisboa.pt In a study involving the N9 microglial cell line and GL261 glioblastoma cells, it was observed that this compound could activate microglia, and this activation appeared to enhance the elimination of glioblastoma cells in co-cultures. doi.org

Kidney Epithelial Cells

This compound has been shown to induce apoptotic and fibrotic changes in human kidney proximal tubular epithelial (HK2) cells in vitro. nih.govchildrenshealthdefense.org Exposure of HK2 cells to this compound resulted in diminished cell viability and mitosis, promotion of apoptosis, and impaired mitochondrial permeability transition. nih.govchildrenshealthdefense.org The pro-apoptotic protein Bax was upregulated, and the secretion of the pro-fibrotic molecule fibronectin was augmented. nih.govchildrenshealthdefense.org These findings suggest that this compound can induce kidney epithelial cell apoptosis through the mitochondrial pathway and may act as a potential pro-fibrotic agent in human kidney cells. nih.govchildrenshealthdefense.org

Histological and biochemical studies in rats have also demonstrated the nephrotoxic effects of this compound. scielo.br Administration of this compound led to tubular dilation, epithelial cell destruction in the cortex, and marked cytolysis of epithelial cells in the outer medulla. scielo.br Dose-dependent increases in tissue damage were observed, along with a significant decrease in the activities of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione reductase. scielo.br

Dendritic Cells and Immune System Cells

Research has indicated that this compound can compromise the function of human dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.govnih.gov Ex-vivo exposure of human monocyte-derived DCs to nanomolar concentrations of this compound was found to prevent their lipopolysaccharide (LPS)-induced maturation. nih.govnih.gov This was evidenced by the inhibition of morphological changes and a decreased expression of maturation markers like CD86 and HLA-DR. nih.govnih.gov

This compound also dampened the proinflammatory response of DCs, particularly the production of the Th1 polarizing cytokine IL-12, as well as TNF-α and IL-6. nih.govnih.gov This alteration in DC function subsequently affected DC-dependent T helper cell polarization, leading to decreased production of IFN-γ and increased levels of IL-8, IL-9, and MIP-1α. nih.govnih.gov Studies on murine dendritic cells have shown that very low concentrations of this compound can interfere with calcium channel function within minutes of exposure, leading to abnormal secretion of the inflammatory cytokine IL-6. sciencedaily.comdowntoearth.org.in Higher concentrations were found to cause programmed cell death in dendritic cells. sciencedaily.comdowntoearth.org.in

Data Tables

Table 1: Effects of this compound on Neuronal Cells

| Cell Type | Key Findings | References |

|---|---|---|

| Human Neuroblastoma (SK-N-SH) | Induces mitochondrial-mediated apoptosis; causes morphological changes like membrane alteration and cell shrinkage. | nih.gov |

| Human Neuroblastoma (SH-SY5Y) | Decreases phosphorylation of TrkA and MAPK in the presence of NGF. | nih.gov |

| Human Cortical Neurons | Induces rapid membrane and DNA damage; initiates caspase-3-dependent apoptosis. | researchgate.net |

Table 2: Effects of this compound on Glial and Kidney Cells

| Cell Type | Key Findings | References |

|---|---|---|

| Human Astrocytes | Acts as a mitochondrial toxin, inhibiting respiration and increasing oxidative stress. | nih.gov |

| Human Glioblastoma (U87) | Decreases cell viability and migration; reduces activity of the thioredoxin system. | ulisboa.pt |

Table 3: Effects of this compound on Immune Cells

| Cell Type | Key Findings | References |

|---|---|---|

| Human Dendritic Cells | Prevents maturation; dampens proinflammatory response (decreased IL-12, TNF-α, IL-6). | nih.govnih.gov |

Immunological and Neurodevelopmental Research on Thimerosal Exposure

Immunotoxicological Investigations

Studies have explored how thimerosal interacts with and modulates components of the immune system.

Effects on Dendritic Cells and Antigen Presentation

Dendritic cells (DCs) are crucial antigen-presenting cells that play a key role in initiating immune responses. Research indicates that this compound can affect the function of dendritic cells. Studies using mouse dendritic cells have shown that this compound can disrupt antigen-presenting cells. sciencedaily.com This disruption may lead to fundamental changes in the immune system's ability to respond to external factors. sciencedaily.com Immature dendritic cells appear particularly sensitive to this compound. sciencedaily.com

This compound has been shown to interfere with cytokine secretion by human dendritic cells. researchgate.netnih.gov This effect may be linked to glutathione (B108866) depletion (GSH) within these cells. researchgate.netnih.gov this compound, in a concentration-dependent manner, inhibited the secretion of LPS-induced pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-12p70 from human monocyte-derived DCs. researchgate.netnih.gov However, the secretion of IL-10 from DCs was not affected. researchgate.netnih.gov

Exposure to this compound at concentrations as low as 20 parts per billion (ppb) has been observed to alter the time course of calcium signaling in dendritic cells, prolonging the duration of elevated intracellular calcium levels. nih.govnih.gov This sustained calcium level could potentially change the rate and timing of IL-6 secretion by dendritic cells. nih.govnih.gov Higher concentrations, around 200 ppb, have been reported to cause programmed death (apoptosis) of immature dendritic cells, hindering their maturation and ability to activate T-cells. sciencedaily.comnih.gov

Furthermore, this compound has been identified as a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme involved in generating antigenic peptides for presentation by MHC Class I molecules. nih.gov Cell-based analysis indicated that this compound can effectively reduce ERAP1-dependent cross-presentation by dendritic cells in a dose-dependent manner. nih.gov

Modulation of Immune Responses

This compound has been shown to modulate immune responses, influencing cytokine production and lymphocyte viability.

This compound has been reported to influence the production of pro-inflammatory cytokines. In human monocyte-derived dendritic cells, this compound inhibited the secretion of LPS-induced pro-inflammatory cytokines including TNF-alpha, IL-6, and IL-12p70. researchgate.netnih.gov This dampening of the pro-inflammatory response by DCs exposed to this compound is associated with GSH depletion. researchgate.net Similarly, studies on human T cells have indicated that nanomolar concentrations of this compound can inhibit the production of pro-inflammatory cytokines such as IFN-gamma, IL-1 beta, TNF alpha, and IL-2 following T-cell receptor (TCR) ligation. nih.gov

This compound has been linked to effects on lymphocyte viability, including depletion and the induction of apoptosis. Studies have shown that this compound can induce caspase-dependent mitochondrial apoptosis in human leukemic Jurkat T cells. nih.govscienceopen.com This process is associated with oxidative stress and the depletion of intracellular glutathione (GSH). mdpi.commersin.edu.troup.com Exogenous GSH has been found to protect T-cells from this compound-induced apoptosis. mdpi.com The degree of cellular damage from this compound appears directly related to the availability of thiols like GSH. mdpi.com

Exposure of primary human T cells to this compound ex vivo induced a dose-dependent apoptotic cell death characterized by depolarization of the mitochondrial membrane, generation of reactive oxygen species, release of cytochrome c from mitochondria, and caspase-3 activation. nih.gov This pro-apoptotic effect has been observed in both unstimulated and TCR-stimulated CD4 and CD8 T cells, as well as other blood mononuclear subsets like NK cells, monocytes, and B cells, suggesting a broad effect on immune system effectors. nih.gov this compound has also been reported to induce cell cycle arrest in TCR-activated T cells at non-toxic concentrations. nih.gov

In mice, a decrease in the number of splenocytes, including T and B cells, was observed during the initial phase of this compound treatment. researchgate.netnih.gov This depletion of lymphocytes may be attributed to apoptosis and necrotic death. researchgate.net

Autoimmunity and Genetic Susceptibility

Research in animal models suggests a potential link between this compound exposure, autoimmunity, and genetic susceptibility. In genetically susceptible strains of rodents, subtoxic organic mercury exposure can result in systemic autoimmunity. researchgate.netresearchgate.net Studies in ASW (H-2s) mice, which are vulnerable to heavy metal-induced autoimmunity, showed that this compound treatment could lead to a phase of strong immunostimulation and autoimmunity. researchgate.netnih.gov This autoimmune response is T-cell dependent and linked to the H-2 haplotype, potentially due in part to inorganic mercury derived from the metabolism of ethylmercury. researchgate.netnih.gov The development of antinucleolar antibodies (ANoA) targeting fibrillarin and systemic immune-complex deposits has been observed in susceptible mouse strains following this compound treatment. researchgate.netnih.gov Studies using mice with targeted mutations have indicated that IFN-gamma and IL-6 are important for the induction of ANoA by this compound. researchgate.netnih.gov

Research has explored the hypothesis that autoimmune propensity influences outcomes in mice following this compound challenges. nih.gov Autoimmune disease-sensitive SJL/J mice exhibited behavioral and neurological changes after postnatal this compound exposure, while strains resistant to autoimmunity were not susceptible. nih.govsciencedaily.com These findings suggest the involvement of genetic influences in this compound-related immunotoxicity and potential neurotoxicity. nih.gov

Neurodevelopmental Outcome Studies

Studies have investigated the potential association between this compound exposure and neurodevelopmental outcomes. Research examining computerized health maintenance organization databases has evaluated possible associations between neurodevelopmental disorders and mercury exposure from this compound-containing vaccines. nih.govpsu.edu One study identified consistent significantly increased rate ratios for outcomes such as autism, autism spectrum disorders, tics, attention deficit disorder, and emotional disturbances with mercury exposure from this compound-containing vaccines in a specific birth cohort. nih.gov However, other studies using similar databases have found no consistent significant associations between this compound-containing vaccines and neurodevelopmental outcomes, with conflicting results observed across different study populations for certain outcomes like tics and language delay. psu.educdc.gov Some studies found no link between this compound and autism. psu.educdc.govcdc.gov

A follow-up study to a Vaccine Safety Datalink (VSD) screening analysis, designed to address inconsistent results, examined associations between this compound exposure and various neuropsychological outcomes. cdc.gov This study, which included a comprehensive and objective assessment of neuropsychological functioning, found that the majority of the measured outcomes had no association with this compound exposure. cdc.gov Only a few statistically significant associations or consistent patterns were observed, and most associations were considered likely to be due to chance. cdc.gov This study did not assess autism as an outcome due to its infrequent occurrence, but other studies have specifically evaluated the link between prenatal and infant exposure to this compound and the risk of autism, finding no difference in exposure between children with and without autism. cdc.gov Furthermore, studies comparing autism incidence in countries before and after the removal of this compound from vaccines have found that autism rates continued to increase after removal, which is contrary to what would be expected if this compound caused autism. cdc.govchop.edu

Animal studies have also explored the potential neurodevelopmental effects of this compound. Postnatal exposure to this compound has been reported to lead to the development of autism-like damage in autoimmune disease-susceptible mice. sciencedaily.com This animal model suggested that the combination of genetic susceptibility and environmental exposure to mercury might contribute to neurotoxicity. sciencedaily.comlatimes.com Studies in rats have indicated that this compound, at certain doses, can have neurotoxic effects during brain development, potentially contributing to abnormal brain development and behavioral disorders similar to those seen in neurodevelopmental disorders like autism. biotechrep.ir These effects may involve neurological degeneration. biotechrep.ir

Table 1: Summary of Immunological Research Findings on this compound

| Immune Cell Type/Process | Effect of this compound Exposure | Associated Mechanism (if identified) | Citation(s) |

| Dendritic Cells (DCs) | Disruption of antigen presentation | Not fully understood | sciencedaily.com |

| Inhibition of LPS-induced pro-inflammatory cytokine secretion (TNF-alpha, IL-6, IL-12p70) | Glutathione (GSH) depletion | researchgate.netnih.gov | |

| Skewing of T-cell response towards Th2 (increased IL-5, IL-13; decreased IFN-gamma) | Glutathione (GSH) depletion | researchgate.netnih.gov | |

| Altered intracellular calcium signaling | Disruption of RyR1 and IP3R1 channels | sciencedaily.comnih.govnih.govsafeminds.org | |

| Induction of apoptosis in immature DCs at higher concentrations | Not specified | sciencedaily.comnih.gov | |

| Inhibition of ERAP1-dependent cross-presentation | ERAP1 inhibition | nih.gov | |

| T Cells | Inhibition of pro-inflammatory cytokine production (IFN-gamma, IL-1 beta, TNF alpha, IL-2) following TCR ligation | Not specified | nih.gov |

| Induction of apoptosis | Mitochondrial pathway, oxidative stress, GSH depletion, Caspase-3 activation | nih.govscienceopen.commdpi.commersin.edu.troup.com | |

| Cell cycle arrest (G0/G1 phase) in TCR-activated T cells | Not specified | nih.gov | |

| Lymphocytes (general) | Depletion | Apoptosis and necrotic death | researchgate.net |

| Microglia | Induction of inflammation (increased IL-1β, iNOS mRNA levels) | Not specified | preprints.org |

| Increased autophagy and senescence | Not specified | preprints.org | |

| Immune System (overall) | Potential to induce immunostimulation and autoimmunity in genetically susceptible individuals | T-cell dependent, H-2 linked, potentially due to inorganic mercury | researchgate.netnih.gov |

| Development of antinucleolar antibodies (ANoA) and systemic immune-complex deposits in susceptible mice | Requires IFN-gamma and IL-6 | researchgate.netnih.gov |

Table 2: Summary of Neurodevelopmental Research Findings on this compound

| Study Type/Focus | Key Findings | Citation(s) |

| Human Neurodevelopmental Outcome Studies (Databases) | Some studies reported increased rate ratios for certain neurodevelopmental outcomes (autism, ASD, tics, ADD, emotional disturbances) with this compound exposure. | nih.gov |

| Other studies found no consistent significant associations between this compound-containing vaccines and neurodevelopmental outcomes; conflicting results for tics and language delay. No consistent link found with autism. | psu.educdc.govcdc.gov | |

| Follow-up study found no association with the majority of neuropsychological outcomes; few significant associations likely due to chance. Did not assess autism. | cdc.gov | |

| Studies comparing autism rates before/after this compound removal found continued increase in autism rates, contrary to a causal link. | cdc.govchop.edu | |

| Animal Neurodevelopmental Outcome Studies (Mice) | Postnatal this compound exposure led to autism-like damage in autoimmune disease-susceptible mice; suggested genetic susceptibility influences outcomes. | nih.govsciencedaily.comlatimes.com |

| Animal Neurodevelopmental Outcome Studies (Rats) | This compound at certain doses showed neurotoxic effects during brain development, potentially contributing to abnormal development and behavioral disorders similar to those in neurodevelopmental disorders, possibly involving neurological degeneration. | biotechrep.ir |

Epidemiological Research Methodologies

Epidemiological studies are crucial for examining potential associations between exposures and health outcomes in human populations. Several types of epidemiological study designs have been employed to investigate the relationship between this compound exposure and neurodevelopmental disorders.

Cohort studies follow groups of individuals over time, comparing the incidence of outcomes in those exposed to a substance with those unexposed or exposed to different levels. Several large cohort studies have been conducted in various countries to assess the potential link between this compound-containing vaccines and neurodevelopmental disorders.

Danish Studies: A retrospective cohort study in Denmark examined over 540,000 children, including those who received this compound-containing vaccines before their discontinuation in 1992 and those who received this compound-free vaccines afterward. child-encyclopedia.com Another Danish study analyzed data from over 1.2 million children. chop.edu

Canadian Studies: A study in Quebec examined 27,749 children born between 1987 and 1998, a period with varying amounts of this compound in vaccines. chop.edunih.gov

UK Studies: A prospective cohort study in the United Kingdom monitored over 14,000 children born in 1991-1992, recording their this compound exposure from vaccines and assessing various developmental outcomes. chop.eduaap.org Another retrospective cohort study in the UK used data from over 100,000 children born between 1988 and 1997. chop.edunih.govaap.org

US Studies: Researchers in the United States have utilized the Vaccine Safety Datalink (VSD) project, examining data from large health maintenance organizations. One study analyzed data from over 124,000 infants born between 1992 and 1999. chop.educhop.edu Another VSD study included over 140,000 children born between 1991 and 1999. nih.gov

Case-control studies compare individuals with a specific outcome (cases) to individuals without the outcome (controls) to identify potential exposures that differ between the groups. This method has been used to investigate this compound exposure in children diagnosed with neurodevelopmental disorders.

A case-control study using the US Vaccine Safety Datalink examined automated medical records to compare this compound exposure in children diagnosed with pervasive developmental disorder (PDD), specific developmental delay, tic disorder, or hyperkinetic syndrome of childhood with control groups. mdpi.com Another case-control study funded by the CDC also used the VSD to compare prenatal and infant this compound exposure in children with and without autism spectrum disorder (ASD). immunizationinfo.orgcdc.govpsychiatryonline.org

Ecological studies examine the correlation between exposure and outcome at a population level rather than an individual level. These studies have often compared trends in neurodevelopmental disorder prevalence with changes in vaccine this compound content over time in different regions or countries.

Studies in Denmark and Sweden compared autism incidence rates before and after the removal of this compound from vaccines in the early 1990s. chop.edunih.govcdc.govnih.govresearchgate.net Researchers have also analyzed trends in autism prevalence in California in relation to estimated this compound exposure. nih.gov An ecological study in Canada examined trends in PDD prevalence in relation to reductions in cumulative this compound exposure. nih.gov An ecological study in the United States evaluated neurodevelopmental disorder reports to the Vaccine Adverse Event Reporting System (VAERS) in relation to the removal of this compound from childhood vaccines. medscimonit.com

Specific Neurodevelopmental Endpoints Investigated

Epidemiological research on this compound exposure has focused on several specific neurodevelopmental outcomes.

Numerous studies have specifically investigated the potential association between this compound exposure and Autism Spectrum Disorder (ASD) and Pervasive Developmental Disorders (PDD).

Cohort studies in Denmark, the United States, and the United Kingdom have consistently found no significant association between this compound exposure from vaccines and the risk of autism. chop.edunih.govaap.orgcdc.govwikipedia.org For example, a large Danish cohort study found no evidence of an association between this compound-containing vaccines and autism or ASD, nor a dose-response relationship. wikipedia.org A US cohort study using the VSD found no link between this compound-containing vaccines and autism. cdc.gov A UK retrospective cohort study of over 100,000 children also observed no relationship between this compound exposure and autism diagnosis. nih.gov

Case-control studies have also investigated this link. A CDC-funded case-control study found no difference in this compound exposure between children with and without autism. cdc.govpsychiatryonline.orgcdc.govuoguelph.ca Another case-control study using the VSD reported a significant association between increased organic-Hg exposure from this compound-containing Hepatitis B vaccine and an increased risk of a PDD diagnosis. mdpi.com However, many large-scale studies have not supported this finding.

Ecological studies comparing trends have also generally not supported a link. Studies in Denmark and Sweden showed that autism rates continued to increase after the removal of this compound from vaccines. chop.educdc.govnih.govresearchgate.net A Canadian ecological study found that PDD rates increased regardless of the change in this compound content in vaccines, with higher prevalence rates observed in cohorts who received this compound-free vaccines. nih.gov An ecological study in California also found that despite the removal of this compound from vaccines, autism rates continued to increase. chop.edu

Data from some studies are presented below:

| Study Population | Study Design | Outcome (ASD/PDD) | Key Finding | Citation |

| Denmark | Ecological | Autism | Incidence increased after this compound removal; no support for correlation. | cdc.govnih.gov |

| Denmark | Retrospective Cohort | Autism/ASD | No association found; no dose-response relationship. | wikipedia.org |

| Canada (Quebec) | Ecological | PDD | Rates increased regardless of this compound content; higher prevalence in this compound-free cohorts. | nih.govvt.edu |

| UK | Prospective Cohort | Developmental Disorders (including autism) | No convincing evidence of deleterious effect; some results suggested beneficial effect. | chop.eduaap.org |

| UK | Retrospective Cohort | Autism | No relationship observed between this compound exposure and autism diagnosis. | nih.gov |

| US (VSD) | Retrospective Cohort | Neurodevelopmental Disorders (including autism) | No significant associations found in a two-phased study. chop.edu No link found in a later study. cdc.gov | chop.educdc.gov |

| US (VSD) | Case-Control | PDD | Significant association between increased Hg exposure from T-HBV and increased risk of PDD diagnosis. | mdpi.com |

| US (VSD) | Case-Control | ASD | No increased risk of ASD associated with this compound-containing vaccines (prenatal or infant exposure). | cdc.govpsychiatryonline.org |

| US (VAERS) | Ecological | Autism | Significant reductions in proportion of NDs reported as this compound was removed. | medscimonit.com |

| US (VAERS) | Ecological | Autism | Statistical increases in incidence rate of autism after this compound-containing DTaP vs this compound-free DTaP (RR=6.0). | researchgate.net |

Note: The findings from VAERS should be interpreted with caution as it is a passive reporting system and does not establish causality.

Attention-Deficit/Hyperactivity Disorder (ADHD) has also been investigated as a potential neurodevelopmental endpoint related to this compound exposure.

Some early, unpublished epidemiological data showed weak associations between diagnoses of ADHD and exposure to this compound-containing vaccines. nih.gov However, larger, more rigorous studies have not supported a link.

A retrospective cohort study in the United Kingdom found a statistically significant negative association between increasing doses of this compound-containing DTP/DT vaccines and attention-deficit disorder. aap.orgvt.edu This suggested a potentially protective association, although the clinical significance of this finding is unclear and it could be due to confounding or chance. aap.org A retrospective cohort study in the US using the VSD found a protective association between this compound exposure and attention deficit disorder. nih.gov

A case-control study using the VSD reported that cases diagnosed with hyperkinetic syndrome of childhood (ADD/ADHD) were significantly more likely than controls to have received increased Hg exposure from this compound-containing Haemophilus influenzae type b vaccines. nih.gov Another case-control study using the VSD also found a significant association between Hg exposure from this compound-containing vaccines and hyperkinetic syndrome of childhood (ADD/ADHD). mdpi.com

In contrast, a study comparing this compound exposure and a variety of neurodevelopmental delays, including attention deficit disorders, in over 124,000 infants in US health maintenance organizations found that children who received this compound-containing vaccines were not at greater risk of attention deficit disorders than those who did not. chop.educhadd.org

Research has generally not shown an association between vaccine adjuvants, such as this compound, and symptoms of ADHD. chadd.org Furthermore, the removal of this compound from vaccines was not associated with a decrease in the prevalence of ADHD. chadd.org

Data from studies investigating this compound and ADHD are summarized below:

| Study Population | Study Design | Outcome (ADHD) | Key Finding | Citation |

| UK | Retrospective Cohort | Attention-Deficit Disorder | Statistically significant negative association with increasing this compound doses (protective effect). | aap.orgvt.edu |

| US (VSD) | Retrospective Cohort | Attention Deficit Disorder | Protective association found. | nih.gov |

| US (VSD) | Case-Control | Hyperkinetic Syndrome of Childhood (ADD/ADHD) | Significantly more likely to have received increased Hg exposure from this compound-containing Hib vaccines. | nih.gov |

| US (VSD) | Case-Control | Hyperkinetic Syndrome of Childhood (ADD/ADHD) | Significant association between Hg exposure from this compound-containing vaccines and increased risk. | mdpi.com |

| US (HMOs) | Study comparing exposure and outcomes | Attention Deficit Disorders | Children receiving this compound-containing vaccines were not at greater risk. | chop.educhadd.org |

Speech and Language Delays

Research has explored the potential association between early life this compound exposure and speech and language delays. An initial study analyzing historical medical records from health maintenance organizations found a greater likelihood of language delay in one organization associated with higher exposure to this compound-containing vaccines, although findings were inconclusive across different organizations. oup.com Another retrospective cohort study in the United Kingdom did not find convincing evidence that early exposure to this compound had a deleterious effect on neurologic or psychological outcomes, including difficulties with sounds or the need for speech therapy. aap.org Some studies have suggested a possible link between organic-mercury exposure and delayed language/speech skills. researchgate.net However, large, well-designed studies have not supported a causal association between this compound exposure and neuropsychological development, including language disorders. aap.org

Neuropsychological Functioning and Cognitive Development

The relationship between this compound exposure and neuropsychological functioning and cognitive development has been investigated in several studies. A study using a public use dataset examined associations between early life exposure to this compound-containing vaccines and immunoglobulins and neuropsychological outcomes in children aged 7–10 years. The study developed seven latent neuropsychological factors and found no statistically significant associations between early this compound exposure and six of the seven constructs. A small, statistically significant association was found with the presence of tics in boys, but the authors cautioned that this finding should be interpreted with caution due to measurement limitations and limited biological plausibility. oup.com

A prospective cohort study in the United Kingdom found no convincing evidence that early exposure to this compound had any deleterious effect on neurologic or psychological outcome measures covering the period from 6 to 91 months of age. aap.org Interestingly, unadjusted results in this study often suggested a beneficial effect of this compound exposure, such as inverse associations with hyperactivity, conduct problems, motor development, and difficulties with sounds. aap.org After adjustment for confounding factors, one result out of 69 tested was in the hypothesized direction (poor prosocial behavior), while eight results still supported a beneficial effect. aap.org

A study published in The New England Journal of Medicine in 2007, conducted by researchers at the Centers for Disease Control and Prevention (CDC), investigated possible associations between prenatal and early childhood exposure to this compound and neuropsychological functioning at ages 7 to 10 years. cdc.gov This study conducted 378 statistical tests across 42 neuropsychological outcomes, three exposure periods, and full/gender-specific analyses. cdc.gov The majority of outcomes showed no association with this compound exposure, and most associations were within the range expected by chance. cdc.gov Only a few statistically significant associations or consistent patterns were found. cdc.gov For example, among girls with higher this compound intake, lower mean scores were observed on the finger-tapping test (dominant hand) and the Boston Naming Test in one randomized trial, although the highest exposure in this study was lower than in other studies. oup.comchop.edu Given the large number of comparisons, these few associations might be attributable to chance, and their clinical relevance is uncertain due to small differences in mean scores. aap.orgchop.edu

A 9-year prospective birth cohort study in Poland evaluated children exposed or not exposed to this compound-containing vaccines in early infancy and found similar cognitive development in both groups during the first nine years of life. chop.edu

Animal Models in Neurotoxicity Research

Animal models are utilized to investigate the potential neurotoxicity of this compound. These models aim to mimic human exposure scenarios and evaluate neurological and behavioral outcomes. oup.com

Rodent Models (e.g., Mice, Rats)

Rodent models, such as mice and rats, have been used to study the neurotoxic effects of this compound exposure, particularly during development. oup.comnih.govmdpi.com Studies in mice have shown that this compound can cause neural development delay, social interaction deficiency, and inclination of depression in neonatally treated animals. oup.commdpi.com Neuropathological changes have also been observed in the brains of adult mice neonatally exposed to this compound. oup.commdpi.com High-throughput RNA sequencing in the brains of mice exhibiting autistic-like behavior after this compound treatment revealed alterations in pathways related to neuronal development, synaptic function, and endocrine system dysregulation. oup.commdpi.com

The genetic profile of mice appears to influence sensitivity to ethylmercury, a metabolite of this compound. mdpi.comresearchgate.net Autoimmune disease-sensitive SJL/J mice have shown neurodevelopmental deficits, including growth delay, reduced locomotion, and alterations in hippocampal neurons, after this compound exposure. mdpi.comresearchgate.netoup.com However, another study using the same mouse strain did not confirm these findings. mdpi.comresearchgate.net Strains resistant to autoimmunity, such as C57BL/6J and BALB/cJ, were not susceptible to these effects. mdpi.comresearchgate.netoup.com

Studies in rats have also investigated the neurotoxic effects of this compound. Postnatal administration of this compound to infant rats has been shown to increase the overflow of glutamate (B1630785) and aspartate in the prefrontal cortex. nih.gov Earlier studies in rats documented that this compound injections at doses relevant to vaccines or higher could decrease neuronal and astrocyte viability in various brain regions, disrupt opioid and dopamine (B1211576) systems, and induce behavioral deficits. nih.gov Widespread neuropathological changes, including ischemic degeneration and "dark" neurons, have been reported in the brains of rats neonatally exposed to this compound at doses equivalent to those used in vaccines. termedia.pl These changes were observed in areas such as the prefrontal and temporal cortex, and the dorsal hippocampus. termedia.pl

A study in Wistar albino rats examined the neurotoxicity of this compound and the potential protective effect of Vitamin C. acs.org this compound treatment led to a significant reduction in body weight compared to control rats. acs.org The study also investigated oxidative and antioxidative biomarkers, finding that the antioxidant biomarker was reduced as the this compound dose increased. acs.org

Zebrafish Models

Zebrafish (Danio rerio) are increasingly used as an animal model in neurotoxicity research due to their genetic similarity to humans and the ability to analyze various developmental stages. researchgate.netmdpi.comresearchgate.netfrontiersin.org Studies using zebrafish embryos have explored the effects of sublethal concentrations of this compound on metabolic profiles. nih.gov Exposure to this compound at concentrations corresponding to 40% and 80% of the LC50 for zebrafish embryos resulted in significant alterations in metabolic profiles, including changes in carbohydrates, amino acids, nucleotides, and other compounds. nih.gov These alterations suggest that this compound exposure affects various metabolic pathways, potentially impairing the nervous system, disrupting protein metabolism, and causing oxidative damage. nih.gov

Another study in zebrafish evaluated the effects of exposure to this compound and aluminum hydroxide, alone or in mixture, on the brain. researchgate.netmdpi.com Changes were observed in the activity of enzymes related to oxidative stress (SOD, GST, GPx) and a reduction in glutathione (GSH) levels in the brain. researchgate.netmdpi.com Changes in acetylcholinesterase (AChE) enzyme activity were also noted. researchgate.netmdpi.com

Non-Human Primate Models

Non-human primates, such as rhesus macaques, are considered relevant animal models for exploring potential neurobehavioral consequences of environmental neurotoxicant exposures like this compound due to the parallels in infant development with humans. nih.govfrontiersin.orgnih.gov A controlled study examined the safety of pediatric vaccines, including this compound-containing vaccines (TCVs), on neurobehavioral tests in infant rhesus macaques. nih.govpnas.org The study did not find evidence of neurodevelopmental toxicity from TCVs. frontiersin.org Assessments of behavior and neuropathology in brain regions relevant to autism in infant rhesus macaques receiving TCVs following pediatric vaccine schedules from the 1990s and 2008 showed no behavioral changes or neuropathological changes in the cerebellum, hippocampus, or amygdala. pnas.org Analysis of social behavior in juvenile animals also indicated no significant differences in negative behaviors between control and experimental groups. pnas.org

Studies in non-human primates have also investigated mercury concentrations in the brain following exposure to this compound-containing vaccines. tandfonline.com It has been reported that the proportion of inorganic mercury in the brain of monkeys is much higher in the this compound group compared to the methylmercury (B97897) group, and brain concentrations of inorganic mercury are almost twice as high in the this compound group. researchgate.net

In vitro Studies on Neurotoxicity

In vitro studies using cultured cells have been conducted to investigate the mechanisms of this compound neurotoxicity. These studies allow for the examination of cellular and molecular effects. researchgate.net

In vitro studies have shown that certain concentrations of this compound can decrease cellular viability in human neurons and fibroblasts. oup.com Short-term exposure to this compound in concentrations similar to those used in some studies has been shown to induce DNA strand breaks, membrane damage, caspase-3 activation, and cell death in cultured human cerebral cortical neuron cell lines and fibroblasts. oup.compsu.edu

Cultured neuroblastoma cells have been found to have lower levels of glutathione (GSH) and increased sensitivity to this compound toxicity compared to glioblastoma cells, which have higher basal levels of intracellular GSH. psu.edu this compound-induced cytotoxicity was associated with depletion of intracellular GSH in both cell lines. psu.edu At equimolar concentrations, neurons were found to be much more sensitive to this compound-induced cell death than astrocytes. psu.edu

The cytotoxicity of this compound to SH-SY5Y human neuroblastoma cells has been shown to depend on both the presence of nerve growth factor (NGF) and the time of exposure. oup.com this compound-induced cytotoxicity in these cells ranged from low nanomolar to micromolar concentrations. oup.com High cellular toxicity of this compound in low micromolar concentrations has also been reported in other cell culture models, including human neurons, fibroblasts, and Jurkat cells. oup.com

Low doses of this compound have shown activity against isolated human and animal brain cells, consistent with mercury neurotoxicity. researchgate.net this compound concentrations ranging from 0.16 to 10 µM have been reported to cause cell death in cultured human cortical neurons. researchgate.net

Data Tables

Here are some interactive data tables based on the information presented:

Table 1: Summary of Findings on Speech and Language Delays

| Study Type | Population/Model | Key Findings | Citation |

| Historical Medical Records | Health Maintenance Organizations | Association with language delay in one HMO, inconclusive across others. | oup.com |

| Retrospective Cohort Study | UK Population-based Cohort | No convincing evidence of deleterious effect on difficulties with sounds or speech therapy. | aap.org |

| Literature Review | Human Studies | Some studies suggest possible link between organic mercury and delayed language/speech skills. | researchgate.net |

| Large, Well-Designed Studies | Human Studies | Do not support causal association between this compound exposure and language disorders. | aap.org |

Table 2: Summary of Findings on Neuropsychological Functioning and Cognitive Development

| Study Type | Population/Model | Key Findings | Citation |

| Public Use Dataset Analysis | Children aged 7-10 years | No statistically significant associations with 6 of 7 neuropsychological constructs; small association with tics in boys (caution advised). | oup.com |

| Prospective Cohort Study | UK Population-based Cohort | No convincing evidence of deleterious effect on neuropsychological or psychological outcome (6-91 months); some unadjusted results suggested beneficial effects. | aap.org |

| CDC Study (2007) | Children aged 7-10 years | Majority of 42 neuropsychological outcomes showed no association with this compound exposure; few statistically significant associations found (most expected by chance). | cdc.gov |

| Randomized Trial | Children | Girls with higher this compound intake had lower mean scores on finger-tapping (dominant hand) and Boston Naming Test (small differences, clinical relevance uncertain). | oup.comaap.orgchop.edu |

| Prospective Birth Cohort | Polish Children | Children exposed and not exposed to this compound-containing vaccines in early infancy had similar cognitive development (first 9 years). | chop.edu |